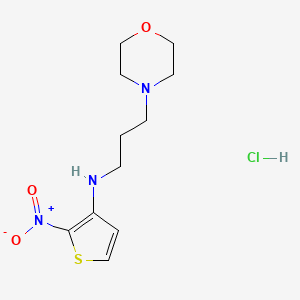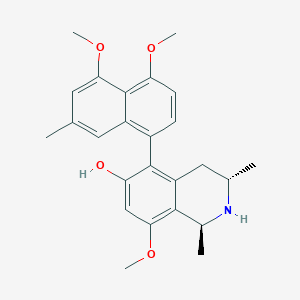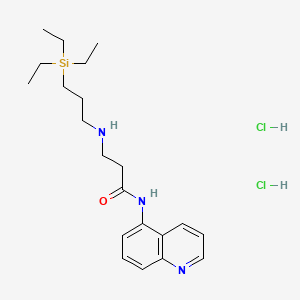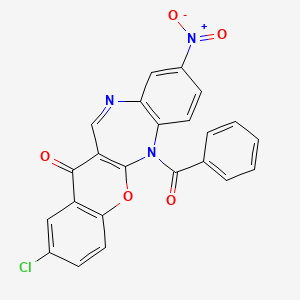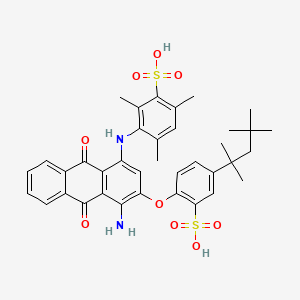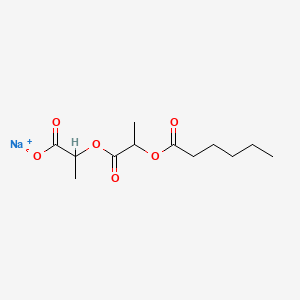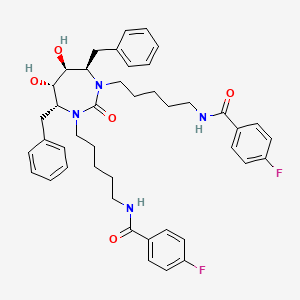
8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline is a chemical compound with the molecular formula C18H20BrNO2. It is a derivative of furoquinoline, characterized by the presence of a bromine atom at the 8th position, a butoxyethyl group at the 2nd position, and a methyl group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Hydrogen gas, sodium borohydride (NaBH4)
- Substitution reagents: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce de-brominated furoquinoline .
科学的研究の応用
8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- 8-Bromo-2-(1-butoxyethyl)-4-methylquinoline
- 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(2,3-c)quinoline
- 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-b)quinoline
Uniqueness
8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline is unique due to its specific substitution pattern on the furoquinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
88654-69-7 |
|---|---|
分子式 |
C18H20BrNO2 |
分子量 |
362.3 g/mol |
IUPAC名 |
8-bromo-2-(1-butoxyethyl)-4-methylfuro[3,2-c]quinoline |
InChI |
InChI=1S/C18H20BrNO2/c1-4-5-8-21-12(3)17-10-14-11(2)20-16-7-6-13(19)9-15(16)18(14)22-17/h6-7,9-10,12H,4-5,8H2,1-3H3 |
InChIキー |
OGEGUQWVPWADFL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C)C1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)

